4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety and a hydroxyphenyl group attached to the chromen-2-one core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . This suggests that the compound may interact with proteins or enzymes that are crucial for the survival and proliferation of these microorganisms.
Mode of Action
It is known that similar compounds interact with their targets, leading to the inhibition of essential biological processes in the target organisms . The compound’s interaction with its targets could result in changes such as the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may affect pathways related to cell wall synthesis, protein synthesis, or dna replication in the target organisms .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. Given its antimicrobial activity, the compound could potentially lead to the death of the target organisms by disrupting essential biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under basic conditions to form the chromen-2-one scaffold.
Introduction of the benzylpiperazine moiety: The chromen-2-one intermediate is then reacted with 4-benzylpiperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Hydroxylation and phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of chromen-2-one ketones or aldehydes.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antiviral activities.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Pharmacology: Research has explored its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-[4-(substituted)-piperazin-1-yl]-3-phenyl-2H-chromen-2-one
Uniqueness
4-((4-benzylpiperazin-1-yl)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of both the benzylpiperazine and hydroxyphenyl groups enhances its potential as a multi-target therapeutic agent .
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-25-16-24-22(15-27(31)32-26(24)17-23(25)21-9-5-2-6-10-21)19-29-13-11-28(12-14-29)18-20-7-3-1-4-8-20/h1-10,15-17,30H,11-14,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDGRCOUDBKCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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